

# CPI-637: A Potent and Selective Chemical Probe for CBP/p300 Bromodomains

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## Compound of Interest

Compound Name: CPI-637

Cat. No.: B15570457

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

**CPI-637** is a selective and cell-active small molecule inhibitor that targets the bromodomains of the highly homologous transcriptional co-activators, CREB-binding protein (CBP) and p300 (EP300).[1][2] Developed through fragment-based screening, this benzodiazepinone-based compound serves as a valuable chemical probe for elucidating the biological functions of CBP/p300 bromodomains in various cellular processes and disease states, particularly in oncology.[3][4][5] This guide provides a comprehensive overview of **CPI-637**, including its mechanism of action, biochemical and cellular activities, selectivity profile, and detailed experimental protocols.

## Mechanism of Action

CBP and p300 are crucial transcriptional co-activators that play a pivotal role in regulating gene expression by acetylating histone tails and other proteins. Their bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues, thereby tethering the CBP/p300 enzymatic machinery to specific chromatin regions. **CPI-637** exerts its inhibitory effect by competitively binding to the acetyl-lysine binding pocket of the CBP and p300 bromodomains. This prevents the recruitment of CBP/p300 to chromatin, thereby modulating the expression of downstream target genes, such as the proto-oncogene MYC.

## Data Presentation

### Biochemical and Cellular Activity of CPI-637

Target/Assay	Metric	Value (μM)	Notes
Biochemical Assays			
CBP	IC50	0.030	Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.
EP300	IC50	0.051	TR-FRET assay.
CBP	Kd	0.031	Isothermal Titration Calorimetry (ITC).
Cellular Assays			
CBP	EC50	0.3	Bioluminescence Resonance Energy Transfer (BRET) cellular target engagement assay.
MYC Expression (AMO-1 cells)	EC50	0.60	QuantiGene Plex expression analysis.
Antiproliferative Activity			
LNCaP cells	IC50	0.65	CellTiter-Glo assay.
CWR22R cells	IC50	3.13	

### Selectivity Profile of CPI-637

Off-Target	Metric	Value (μM)	Selectivity vs. CBP (fold)	Notes
BRD4 (BD1)	IC50	11.0	>700	TR-FRET assay.
BRD9	IC50	0.73	~24	TR-FRET assay.
Inactive Enantiomer	EC50	>10	>200 (vs. active enantiomer)	MYC expression assay.

## Experimental Protocols

### Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This biochemical assay is utilized to measure the binding affinity of **CPI-637** to the isolated bromodomains of CBP, EP300, and other off-target bromodomains.

Methodology:

- Reagents: Isolated bromodomain protein (e.g., CBP, EP300, BRD4), a biotinylated histone peptide ligand containing an acetylated lysine, a Europium-labeled streptavidin donor, and a Cy5-labeled anti-His antibody acceptor.
- Procedure:
  - The bromodomain protein, biotinylated peptide, and **CPI-637** (at varying concentrations) are incubated together.
  - The Europium-labeled streptavidin and Cy5-labeled anti-His antibody are added.
  - The plate is incubated to allow for binding and FRET to occur.
- Detection: The FRET signal is measured using a plate reader capable of time-resolved fluorescence. A decrease in the FRET signal indicates displacement of the histone peptide by **CPI-637**.

- Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Bioluminescence Resonance Energy Transfer (BRET) Cellular Assay

This cell-based assay is employed to determine the target engagement of **CPI-637** within a cellular context.

Methodology:

- Cell Line: A cell line (e.g., HEK293) is engineered to co-express a NanoLuc luciferase-tagged bromodomain (e.g., CBP) and a HaloTag-labeled histone protein.
- Procedure:
  - Cells are plated in a multi-well format.
  - A HaloTag ligand is added to the cells.
  - Cells are treated with varying concentrations of **CPI-637**.
  - The NanoLuc substrate is added to initiate the BRET reaction.
- Detection: The BRET signal, which is the ratio of the light emitted by the acceptor (HaloTag ligand) to the light emitted by the donor (NanoLuc), is measured. A decrease in the BRET signal signifies the disruption of the bromodomain-histone interaction by **CPI-637**.
- Data Analysis: EC50 values are determined by plotting the BRET ratio against the logarithm of the inhibitor concentration.

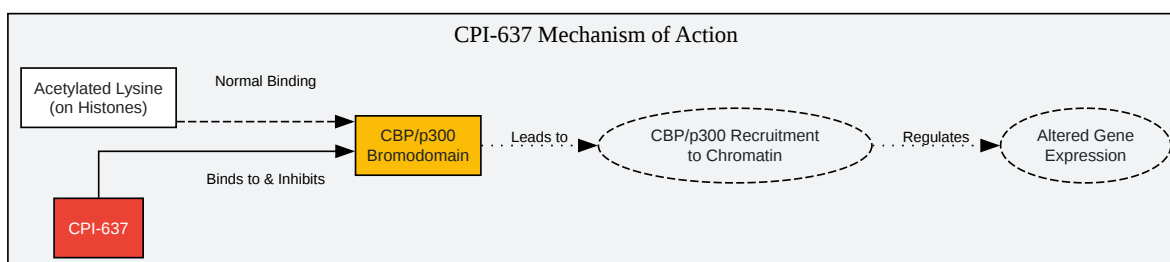
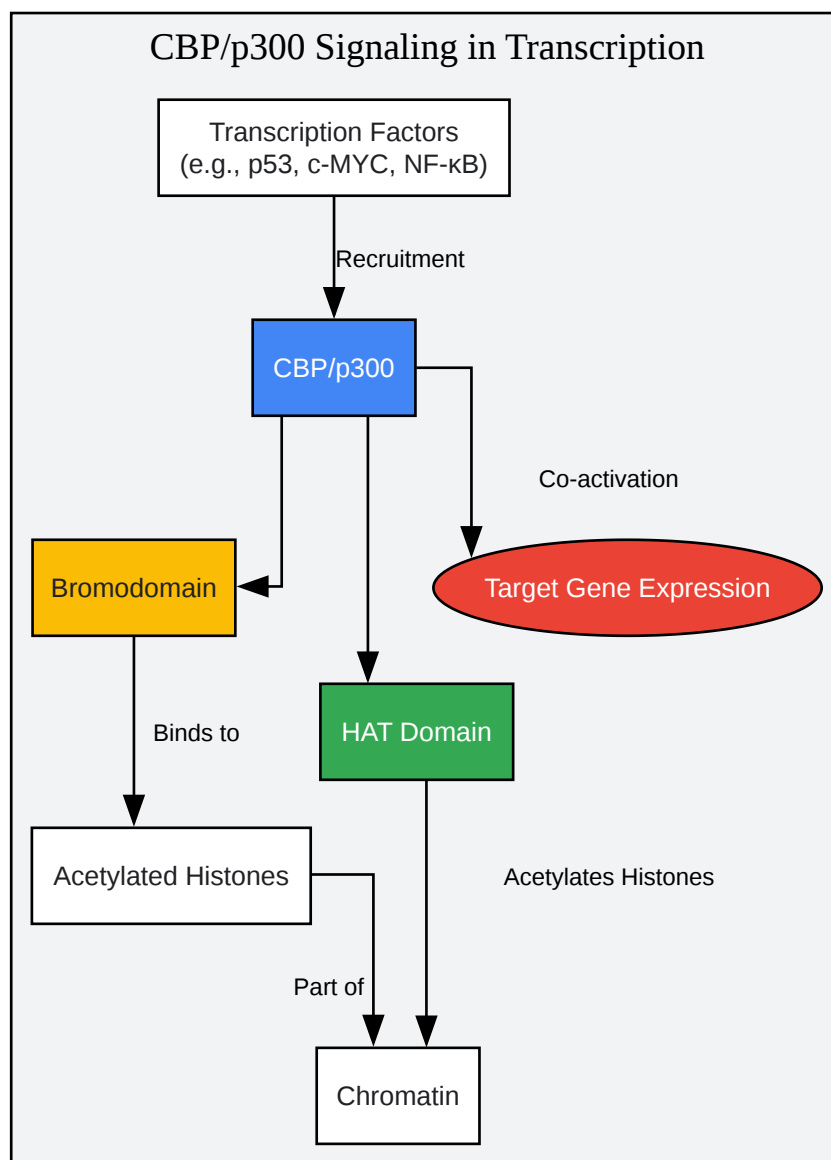
## MYC Expression Assay in AMO-1 Cells

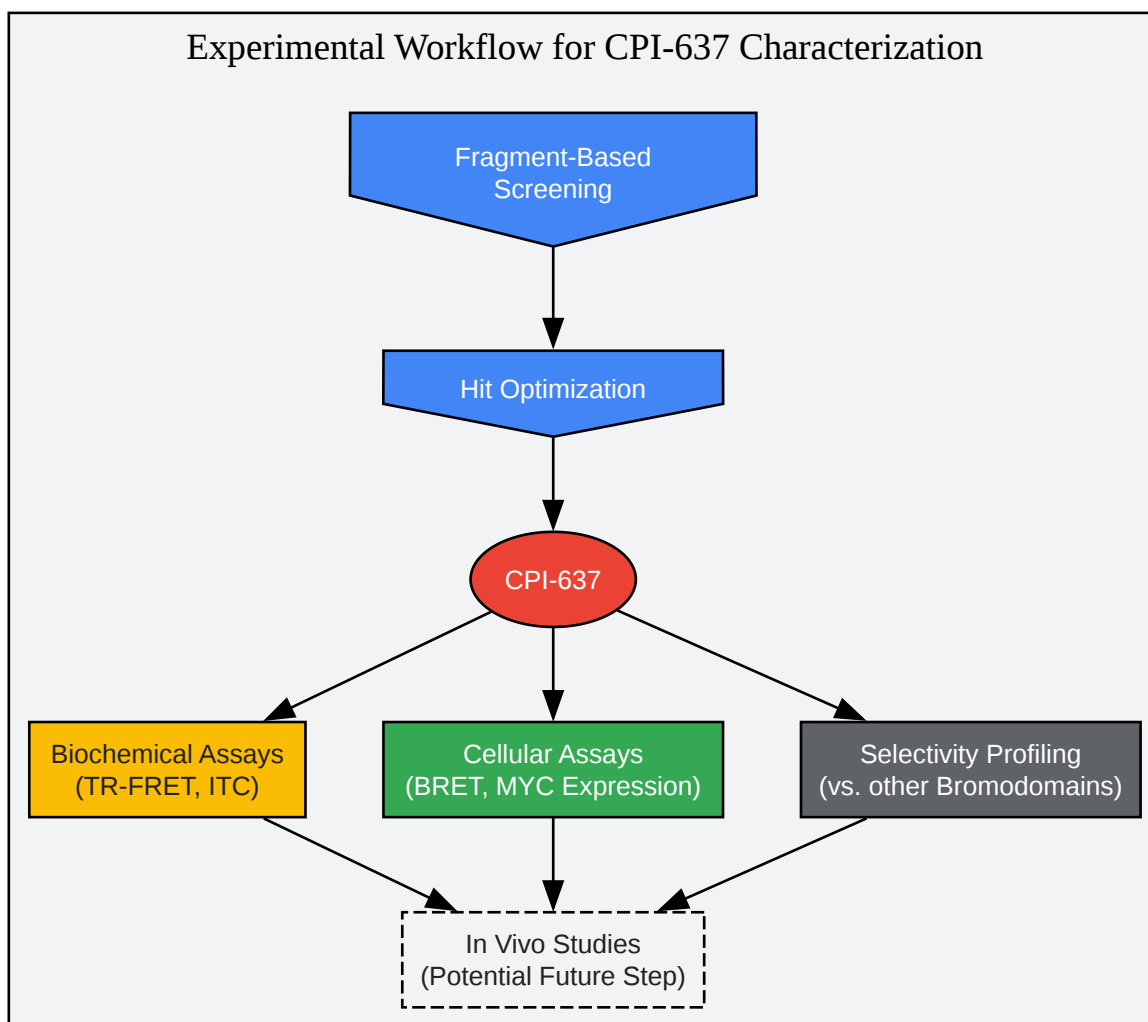
This assay provides an orthogonal measure of the cellular activity of **CPI-637** by quantifying its effect on the expression of a downstream target gene.

Methodology:

- Cell Culture: AMO-1 multiple myeloma cells are cultured in Iscove's Modified Dulbecco's Medium supplemented with 10% fetal calf serum.
- Treatment: Cells are plated at a density of 20,000 cells/well in 96-well plates and treated with a dose titration of **CPI-637** for 6 hours.
- Lysis and Analysis:
  - After the incubation period, the cells are lysed.
  - The cell lysates are processed for QuantiGene Plex expression analysis to quantify MYC mRNA levels.
- Data Analysis: EC50 values are calculated based on the dose-dependent inhibition of MYC expression.

## Mandatory Visualization





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